N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-[3-(1H-Imidazol-1-yl)propyl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a core bicyclic heteroaromatic system. Key structural features include:
- 2-Methyl group: Enhances steric bulk and influences electronic properties.
- 5-Propyl chain: Modifies lipophilicity and membrane permeability.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6/c1-3-8-19-15-20(24-11-7-13-27-14-12-23-16-27)28-22(25-19)21(17(2)26-28)18-9-5-4-6-10-18/h4-6,9-10,12,14-16,24H,3,7-8,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRPYNIHNJXTIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)NCCCN3C=CN=C3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, which is then coupled with a pyrazolo[1,5-a]pyrimidine precursor. Key steps include:
Formation of the Imidazole Derivative: This involves the reaction of 1H-imidazole with a suitable alkylating agent to introduce the propyl group.
Synthesis of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyrimidine and phenylhydrazine.
Coupling Reaction: The final step involves coupling the imidazole derivative with the pyrazolo[1,5-a]pyrimidine core under specific conditions, often using a catalyst and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The pyrazolo[1,5-a]pyrimidine core can interact with nucleic acids or proteins, affecting cellular processes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Pyrazolo[1,5-a]pyrimidin-7-amines
*Calculated based on substituents.
Key Observations :
Substituent Position 2 : The target compound’s 2-methyl group is unique compared to analogs lacking R<sup>2</sup> substituents (e.g., Pir-14-3) or those with trifluoromethyl groups (e.g., ). This may reduce metabolic oxidation .
Position 3 : The 3-phenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., 3-CF3 in Pir-12-5c) or heteroaromatic systems (e.g., pyridinyl in ). Phenyl groups enhance π-π interactions but may reduce solubility .
Position 5 : Propyl chains (target) vs. isopropyl (Pir-14-3) or methyl (Pir-12-5c) influence lipophilicity (logP). Propyl balances hydrophobicity without excessive bulk .
Amine Side Chain : The 3-(1H-imidazol-1-yl)propyl group (target) is conserved in analogs like Pir-12-5c, suggesting its critical role in binding via hydrogen bonding or metal coordination .
Solubility and Stability
- Imidazole Side Chain: Enhances aqueous solubility via protonation at physiological pH, contrasting with non-polar side chains (e.g., benzyl in ) .
- Trifluoromethyl Groups : Increase metabolic stability but may reduce solubility (e.g., Pir-12-5c vs. target compound) .
Biological Activity
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of imidazole and pyrazolo[1,5-a]pyrimidine moieties, which are known for their significant pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The compound's structure includes:
- Imidazole ring : Contributes to biological interactions.
- Pyrazolo[1,5-a]pyrimidine core : Associated with various biological activities.
Molecular Formula : C22H26N6
Molecular Weight : 398.48 g/mol
The biological activity of this compound primarily involves:
- Kinase Inhibition : The compound has shown promise as a kinase inhibitor, particularly against tyrosine kinases involved in cancer progression. Kinase inhibitors are crucial in cancer therapy as they interfere with cell proliferation and survival pathways.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. For instance:
- NCI-60 Cell Line Panel : The compound was tested against multiple cancer types, showing moderate to strong activity against breast and prostate cancer cell lines .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies suggest it may inhibit pathways involved in inflammation, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies
A notable case study involved the synthesis and evaluation of similar pyrazolo compounds. Researchers found that derivatives with structural similarities exhibited significant biological activities, including:
- Antimicrobial Effects : Some pyrazolo derivatives showed promising antimicrobial properties against various pathogens.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique properties and potential advantages of this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Nilotinib | Imidazole and thiazole; used for chronic myelogenous leukemia | Approved drug with established efficacy |
| 4-Methyl-pyrazole | Lacks imidazole; less bioactive | Limited therapeutic applications |
| N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-benzothiazol | Contains imidazole; different substituents | Varies in kinase inhibition profile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
